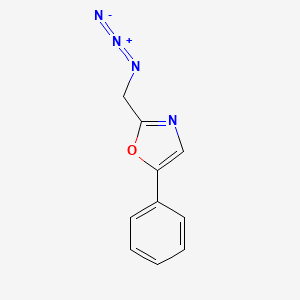

2-(Azidomethyl)-5-phenyloxazole

Descripción general

Descripción

2-(Azidomethyl)-5-phenyloxazole (2-AMPO) is an organic compound used in scientific research as a reagent and a potential therapeutic agent. It is a heterocyclic compound composed of a five-membered ring containing nitrogen, oxygen, and carbon atoms. 2-AMPO has been widely studied due to its potential applications in a variety of fields, including drug design, chemical synthesis, and biochemistry.

Aplicaciones Científicas De Investigación

Microwave-Assisted Click Chemistry for Nucleoside Functionalization

Research has shown the synthesis of 5-(1,2,3-triazolyl)-2′-deoxyuridines using a one-step synthetic procedure via the Huisgen reaction. This involves a click reaction at the C-5 position under solvent-free microwave irradiation, using 5-Azidomethyl-2′-deoxyuridine synthesized from thymidine. These compounds have potential as analytical tools due to their fluorescence properties and applicability in Electron Paramagnetic Resonance (EPR) studies (Krim et al., 2013).

VEGFR2 Kinase Inhibitors

A series of 2-anilino-5-phenyloxazole derivatives has been identified as inhibitors of VEGFR2 kinase. The structure-activity relationship of these derivatives demonstrates their potential in inhibiting enzymatic and cellular levels of VEGFR2. These compounds have shown moderate in vivo efficacy against human colon tumor xenografts (Harris et al., 2005).

Photorearrangements of Phenyloxazoles

Studies on the photorearrangement of various aryl oxazoles, including phenyloxazoles, have classified the reactions into types A and B, involving formal interchange and exchange of positions in the oxazole ring. The study of 2-phenyloxazole under irradiation provides insights into potential pathways for chemical transformations (Maeda & Kojima, 1977).

Propiedades

IUPAC Name |

2-(azidomethyl)-5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c11-14-13-7-10-12-6-9(15-10)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFHHYMUYHNPVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(O2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-Ethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-amine](/img/structure/B1488477.png)

![2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one](/img/structure/B1488486.png)

![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)

![2-chloro-1-isopentyl-1H-benzo[d]imidazole](/img/structure/B1488490.png)

![6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488491.png)